4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine - 313524-30-0

4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine

Catalog Number: EVT-3058403
CAS Number: 313524-30-0
Molecular Formula: C15H15N3
Molecular Weight: 237.306
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Acylation: The amine group can react with acyl chlorides or acid anhydrides to form amides. []
  • Schiff base formation: The amine group can react with aldehydes or ketones to form Schiff bases (imines). [, ]
Mechanism of Action
  • Enzyme inhibition: Benzimidazoles are known to inhibit various enzymes, including kinases, proteases, and histone deacetylases (HDACs). [, , ]
  • Receptor binding: Benzimidazoles can bind to various receptors, including dopamine receptors, serotonin receptors, and sigma receptors. [, , ]
Applications
  • Medicinal chemistry: As a benzimidazole derivative, it could be investigated for potential therapeutic applications, particularly as an antitumor agent [], antihypertensive agent [, , ], or antimicrobial agent. [, ] The presence of the phenylamine group further enhances its potential as a pharmacophore.
  • Materials science: The molecule's structure, featuring aromatic rings and a flexible linker, could be of interest in the development of new materials, such as polymers or liquid crystals. []
  • Catalysis: Benzimidazole derivatives have been explored as ligands in metal complexes used for catalysis. [] 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, with its potential to chelate metal ions, could be investigated for similar applications.

Ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Compound Description: This compound belongs to the dihydropyridine class and features a pyridinone ring, a carbamide group, and a bicyclic fragment. It exhibits intramolecular hydrogen bonding, affecting its structural planarity and electron density distribution. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

Compound Description: This benzimidazole derivative incorporates a hydrazide side chain and exhibits promising anti-inflammatory activity. It has been shown to be more potent than indomethacin, a common anti-inflammatory drug. []

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound represents a 2-substituted 5-nitroimidazole derivative synthesized via selective introduction of a N-tosylbenzylimine moiety. This method allows access to new 5-nitroimidazole derivatives with various electrophiles. []

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine derivatives

Compound Description: This series of compounds represents novel P-glycoprotein (P-gp) inhibitors with a quinazoline scaffold. One particular compound, 12k, exhibited high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin resistance. []

4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline

Compound Description: This chiral secondary amine was synthesized through the reduction of an imine precursor. This compound highlights the importance of chirality in pharmacological properties. []

N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

Compound Description: This bitopic ligand acts as a negative allosteric modulator of the dopamine D2 receptor (D2R). Its structure-activity relationship (SAR) is explored, highlighting the importance of specific structural features for allosteric modulation. []

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

Compound Description: NVP-LAQ824 is a potent inhibitor of human histone deacetylase (HDAC) with in vivo antitumor activity. It demonstrated significant activity in human colon and lung tumor models with low gross toxicity. []

1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935)

Compound Description: JNJ-42041935 is a potent and selective hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitor. It has shown effectiveness in reversing inflammation-induced anemia in rat models. [, ]

4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine (N-DMBI)

Compound Description: N-DMBI is a strong n-type dopant for graphene, inducing a metallic character upon adsorption. This property makes it useful in material science applications for modifying graphene's electronic properties. []

2-(2-{3-Chloro-4[1-(Arylamido/Imido-Alkyl)-1H-Benzimidazol-2-Yl] Phenyl} Ethyl) Isoindol-1, 3-Diones

Compound Description: This series of compounds, incorporating a benzimidazole moiety and an isoindoline-1,3-dione ring, were synthesized and evaluated for their antiviral activity against the Japanese Encephalitis Virus (JEV). []

Compound Description: This group of benzimidazole derivatives, featuring a substituted benzylidene amine and a biphenyl tetrazole ring, exhibits significant antihypertensive activity, potentially acting as angiotensin II receptor antagonists. []

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide

Compound Description: This benzamide derivative, containing a butoxybenzene substituent, demonstrates potential antitumor effects and excellent bioactivities. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound is synthesized by cyclizing a hydrazinyl indole derivative with carbon disulfide. Docking studies suggest potential antitubercular activity by inhibiting the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis. []

N-[ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones

Compound Description: This series of pyridinone derivatives, characterized by a piperazine linker and various aryl substituents, exhibit diverse activities towards the 5-HT1A receptor, ranging from antagonism to partial agonism. []

3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229)

Compound Description: L-696,229, a benzoxazole-substituted pyridinone derivative, acts as a potent and selective reverse transcriptase (RT) inhibitor. It exhibits antiviral activity against HIV-1 by targeting the RT enzyme. []

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This amide derivative combines structural features of tryptamine and flurbiprofen. It holds potential interest due to its resemblance to Brequinar, a compound investigated for treating SARS-CoV-2. []

2-(1H-Benzoimidazol-2-Yl-4-Phenol)-5-Aryl-1,3,4-Oxadiazoles

Compound Description: This series of compounds features a benzoimidazole moiety linked to an oxadiazole ring. They were synthesized using a microwave-assisted solvent-free method, highlighting an efficient synthetic approach for similar heterocyclic systems. []

4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

Compound Description: E-52862, a potent and selective σ(1) receptor (σ(1)R) antagonist, demonstrated high activity in preclinical models of neurogenic and neuropathic pain. It exhibited a favorable pharmacological profile and advanced to clinical development. []

1-[(1H-benzoimidazol-2-yl)amino]spiro[azetidine-4,4'-[4'H]chroman]-2-ones

Compound Description: These novel heterocyclic compounds, synthesized via an ionic liquid-mediated approach, demonstrated promising insecticidal activity against Periplaneta americana (American cockroach). []

3-(4-{5-Amino-6-fluoro-1-[2'-(1H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-2-(substituted)-thiazolidin-4-one

Compound Description: This series of substituted benzimidazole derivatives, incorporating a thiazolidin-4-one ring, demonstrated potent antihypertensive activity compared to the standard drug losartan. []

2RS,4RS-1-[2-Phenyl-4-[2-(2-trifluromethoxy-phenoxy)-ethyl]-1,3-dioxolan-2-yl-methyl]-1H-1,2,4-triazole Derivatives

Compound Description: This series of triazole derivatives, designed based on the ketoconazole scaffold, acts as potent inhibitors of brassinosteroid biosynthesis, offering a potential approach to manipulate plant growth and development. []

4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolopyrimidin-5-yl)ethyl]benzoic acid

Compound Description: This compound serves as a key intermediate in the industrial production of pemetrexed disodium, an antifolate drug used in cancer chemotherapy. []

N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide

Compound Description: This compound, featuring an indole moiety and a propenamide side chain, has been studied for its polymorphic forms, highlighting the impact of solid-state properties on drug development. [, ]

3′,4′-dihydro-7′-hydroxyspiro[1,3-dioxolan-2,2′-(1′H)-naphthalene]

Compound Description: This compound is a synthetic precursor to 3,4-dihydro-7-hydroxynaphthalen-2(1H)-one, which is a valuable intermediate in organic synthesis. []

7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline

Compound Description: This quinoline derivative, containing an imidazole moiety, has been investigated as a potential antimalarial agent. []

Compound Description: This series of complexes features a tin(IV) center coordinated by a tetradentate nitrogen donor ligand containing benzoimidazole moieties. These complexes highlight the coordination chemistry of benzoimidazole-based ligands. []

Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224)

Compound Description: CA224, a nonplanar analogue of fascaplysin, exhibits antitumor activity by inhibiting Cdk4 and tubulin polymerization. It induces cell cycle arrest and apoptosis in cancer cells. []

Properties

CAS Number

313524-30-0

Product Name

4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine

IUPAC Name

4-[2-(1H-benzimidazol-2-yl)ethyl]aniline

Molecular Formula

C15H15N3

Molecular Weight

237.306

InChI

InChI=1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18)

InChI Key

WRQCBLDRUKMAOQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.